molecular formula C12H16N2OS B1478319 (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1826415-81-9

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B1478319
CAS No.: 1826415-81-9
M. Wt: 236.34 g/mol
InChI Key: VWZDAZSVJFYENO-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound with a unique structure that combines an aminopyrrolidine ring with a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves the reaction of 3-aminopyrrolidine with 2-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential to act as an inhibitor of specific enzymes or receptors. Its structure allows for the modulation of biological activity, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrrolidine moiety can form hydrogen bonds with active site residues, while the methylthio-phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone
  • (3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone
  • (3-Aminopyrrolidin-1-yl)(2-methoxyphenyl)methanone

Uniqueness

(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their properties and applications.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDAZSVJFYENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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